molecular formula C13H13NO4 B14429394 Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- CAS No. 80589-78-2

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)-

Cat. No.: B14429394
CAS No.: 80589-78-2
M. Wt: 247.25 g/mol
InChI Key: BDCKBJJYDVLYCH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- is an organic compound with the molecular formula C13H13NO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a 5-ethoxy-2-oxazolyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with ethoxy-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- include other benzeneacetic acid derivatives and oxazole-containing compounds. Examples include:

Uniqueness

The uniqueness of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

80589-78-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-[4-(5-ethoxy-1,3-oxazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C13H13NO4/c1-2-17-12-8-14-13(18-12)10-5-3-9(4-6-10)7-11(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI Key

BDCKBJJYDVLYCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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